Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Wissenschaftliche Forschungsanwendungen
Vasodilator and Antihypertensive Activities
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate and its derivatives have been studied for their potential vasodilator and antihypertensive activities. Specifically, compounds like methyl 4,7-dihydro-3-isobuty1-6-methy1-4-(3-nitrophenyl)thieno[2,3-M]pyridine-5-carboxylate (S-312) were found to exhibit potent coronary vasodilator and antihypertensive activities, highlighting the potential cardiovascular benefits of these compounds (Adachi et al., 1988).
Anti-inflammatory Activities
Some derivatives of this compound have demonstrated anti-inflammatory activities. For instance, certain compounds showed moderate anti-inflammatory activity at specific dosage levels when compared with indomethacin, a standard for anti-inflammatory drugs (Tozkoparan et al., 1999).
Antiviral Properties
The compound BAY 41-4109, which is a derivative of this compound, has been identified as a potent inhibitor of human hepatitis B virus (HBV) replication. Its use in HBV-transgenic mice showed dose-dependent reduction of viral DNA in the liver and plasma, indicating its potential as an anti-HBV drug (Weber et al., 2002).
Neuroprotective Potential
Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC), developed as a potential neuroprotective drug, was labeled with C-11 and showed promising results in terms of crossing the brain-blood barrier and accumulating in several brain regions. This indicates its potential in neuroprotective applications (Yu et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers
Mode of Action
Similar compounds have been synthesized through the oxidation of 2,3-cyclopentenopyridine analogues . This suggests that the compound might interact with its targets through redox reactions, but this is purely speculative and requires further investigation.
Biochemical Pathways
The compound’s potential to affect redox reactions suggests it could influence pathways involving oxidative stress or energy metabolism, but this is conjectural and needs to be confirmed by experimental studies.
Eigenschaften
IUPAC Name |
methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)7-5-6-3-2-4-8(6)12-9(7)11/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBVBUVOUOYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2CCCC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823058-15-6 |
Source
|
Record name | methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.